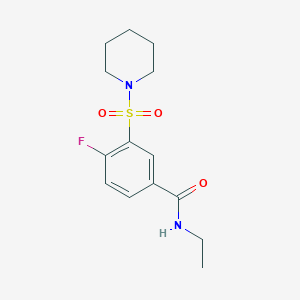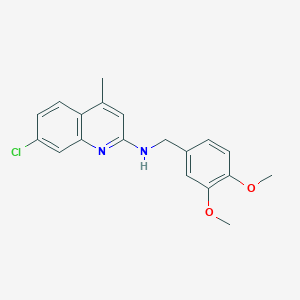![molecular formula C20H22N4O7S B5031238 N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5031238.png)
N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O7S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.12092023 g/mol and the complexity rating of the compound is 822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
MLS001125736, also known as Insulin Glargine , primarily targets the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units . The insulin receptor plays a crucial role in regulating glucose metabolism .
Mode of Action
Insulin Glargine binds to the alpha subunit of the insulin receptor. This binding stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor . This interaction triggers a series of intracellular events, including the translocation of glucose transporters to the cell membrane, which facilitates the uptake of glucose into cells .
Biochemical Pathways
The primary biochemical pathway affected by Insulin Glargine is glucose metabolism. It promotes the uptake of glucose from the blood into internal organs and tissues such as the liver, fat cells, and skeletal muscle . Absorption of glucose into cells allows for its transformation into glycogen or fat for storage . Insulin Glargine also inhibits hepatic glucose production, enhances protein synthesis, and inhibits lipolysis and proteolysis .
Pharmacokinetics
Insulin Glargine exhibits slow absorption. Upon injection into the subcutaneous tissue, microprecipitates form, which allow small amounts of Insulin Glargine to release over time . It is partially metabolized in the subcutaneous depot at the carboxyl terminus of the B chain to form two active metabolites, M1 (21A-Gly-insulin) and M2 (21A-Gly-des-30B-Thr-insulin) . The compound is excreted in the urine .
Result of Action
The molecular and cellular effects of Insulin Glargine’s action include increased protein synthesis, enhanced fat storage, and reduced blood glucose levels . At the cellular level, it increases the permeability of several ions, including potassium, magnesium, and phosphate .
Action Environment
Environmental factors such as diet, exercise, stress, illness, and changes in hormone levels can influence the action, efficacy, and stability of Insulin Glargine. For instance, physical activity and a balanced diet can enhance the drug’s efficacy by improving insulin sensitivity .
Safety and Hazards
Properties
IUPAC Name |
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c1-20(2)18(26)22(19(27)21-20)12-16(25)13-23(14-6-4-3-5-7-14)32(30,31)17-10-8-15(9-11-17)24(28)29/h3-11,16,25H,12-13H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAHIOVXPVMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5031156.png)
![3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5031175.png)
![2-(4-methylphenyl)-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5031181.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5031185.png)

![N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine](/img/structure/B5031204.png)

![N~2~-(3,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5031216.png)
![1,4-diacetyl-3,6-dinitrotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5031223.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5031251.png)


![6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5031271.png)
